molecular formula C9H6N2O4 B3219745 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid CAS No. 1190320-34-3

1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid

Cat. No.: B3219745
CAS No.: 1190320-34-3
M. Wt: 206.15 g/mol
InChI Key: TWXAHYWHQNBIJU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid (CAS 1190320-34-3) is a high-purity bicyclic heterocyclic compound with a molecular formula of C9H6N2O4 and a molecular weight of 206.16 . This compound features a fused pyrrole and pyridine ring system, a scaffold recognized in medicinal chemistry for its versatile biological potential. The presence of two carboxylic acid functional groups at the 3 and 4 positions makes it a valuable building block (synthon) for the synthesis of more complex molecules in drug discovery programs. The broader chemical class of pyrrolopyridines, also known as azaisoindoles, is known to exhibit a wide spectrum of pharmacological activities based on scientific literature . While research on this specific isomer is ongoing, derivatives of related pyrrolopyridine scaffolds have demonstrated significant research interest in areas such as anticancer therapy, antidiabetic applications, and antimicrobial activity . For instance, some pyrrolo[3,4-c]pyridine derivatives have been investigated as aldose reductase inhibitors for managing diabetic complications, while others have been explored as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity . The pyrrolopyridine core is a privileged structure in drug design, found in compounds that modulate various kinase pathways and other biological targets. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate for constructing combinatorial libraries or for targeted synthesis in hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-10-3-6-7(4)5(2-11-6)9(14)15/h1-3,11H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXAHYWHQNBIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrrolo 2,3 C Pyridine 3,4 Dicarboxylic Acid and Its Analogs

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The formation of the bicyclic pyrrolo[2,3-c]pyridine system is the foundational step in the synthesis of the target dicarboxylic acid. Methodologies can be broadly categorized into the cyclization of appropriately substituted pyridine (B92270) precursors to form the pyrrole (B145914) ring, or the functionalization of a pre-existing pyrrolopyridine scaffold.

Cyclization Approaches to the Bicyclic System

The construction of the pyrrolo[2,3-c]pyridine core often involves the annulation of a pyrrole ring onto a pre-functionalized pyridine ring. Several classical and modern synthetic reactions can be adapted for this purpose. For instance, modifications of the Fischer indole (B1671886) synthesis or the Madelung synthesis, traditionally used for indoles, can be applied to the synthesis of azaindoles (pyrrolopyridines). These methods typically involve the cyclization of pyridine-based hydrazones or N-acyl-aminopyridines, respectively.

Another powerful strategy involves the cyclization of substituted pyridines bearing functional groups that can react to form the pyrrole ring. For example, a pyridine derivative with an amino group and an adjacent side chain containing a carbonyl or a group that can be converted to a carbonyl can undergo intramolecular condensation to form the pyrrole ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by a tandem C-N bond formation and cyclization, have also emerged as a versatile tool for constructing such bicyclic systems from appropriately substituted pyridines.

A hypothetical cyclization approach to the 1H-pyrrolo[2,3-c]pyridine core is detailed in the table below.

Starting MaterialReagents and ConditionsIntermediateProduct
3-Amino-4-methylpyridine1. Protection of amino group2. Oxidation of methyl group to aldehyde3. Reaction with a glycinate (B8599266) equivalentSubstituted pyridine with amino and enamine functionalities1H-pyrrolo[2,3-c]pyridine

Functionalization of Pre-formed Pyrrolopyridines

Alternatively, if a pre-formed 1H-pyrrolo[2,3-c]pyridine core is available, the desired carboxylic acid groups can be introduced through functionalization of the heterocyclic system. The reactivity of the pyrrolopyridine ring system is influenced by the nitrogen atom in the pyridine ring and the pyrrole nitrogen. Electrophilic aromatic substitution reactions, such as halogenation or acylation, can be employed to introduce functional groups that can later be converted into carboxylic acids. The regioselectivity of these reactions is a critical consideration. For instance, in the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, electrophilic substitution often occurs preferentially at the 3-position of the pyrrole ring.

Installation and Transformation of Carboxylic Acid Moieties

Once the 1H-pyrrolo[2,3-c]pyridine core is established, the next critical step is the introduction of the two carboxylic acid groups at the 3- and 4-positions. This can be achieved through various methods, including the oxidation of pre-installed functional groups or through carboxylation reactions.

One potential strategy involves the introduction of functional groups that can be readily oxidized to carboxylic acids. For example, formyl groups or alkyl chains can be introduced at the desired positions and subsequently oxidized using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Direct carboxylation of the pyrrolopyridine ring system is another approach. This could potentially be achieved through lithiation of the heterocyclic core followed by quenching with carbon dioxide. However, achieving regioselective di-lithiation at the desired positions would be a significant challenge.

A more plausible route could involve the use of a starting material that already contains one or both of the carboxylic acid precursors. For instance, a pyridine derivative with vicinal functional groups that can be elaborated into the pyrrole ring and the dicarboxylic acids could be a strategic choice. The synthesis of 1,3-dioxopyrrolo[3,4-c]pyridines from 3,4-pyridinedicarboxylic acid provides a precedent for utilizing dicarboxylic acid-substituted pyridines in the construction of fused pyrrole ring systems.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid requires careful control over chemoselectivity, regioselectivity, and, if applicable, stereoselectivity.

Regioselectivity is a paramount concern in the functionalization of the pyrrolopyridine ring. The positions of the incoming substituents are dictated by the inherent electronic properties of the bicyclic system and the reaction conditions. Theoretical calculations and experimental studies on related pyrrolopyridine isomers can provide guidance on the expected regioselectivity of various reactions. For example, the directing effects of existing substituents on the pyridine or pyrrole ring will play a critical role in subsequent functionalization steps.

Stereoselectivity would become a factor if chiral centers are introduced into the molecule, for example, through the use of chiral reagents or catalysts in the synthetic sequence. For the target molecule, this compound, which is achiral, stereoselectivity is not a primary concern unless chiral derivatives are being synthesized.

A summary of key selectivity considerations is presented in the following table.

Selectivity TypeKey ChallengePotential Solution
ChemoselectivityDifferentiating between multiple reactive sites.Use of orthogonal protecting groups.
RegioselectivityControlling the position of substitution on the bicyclic core.Understanding the electronic nature of the ring system; use of directing groups.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing complex heterocyclic molecules like this compound, several green chemistry strategies can be implemented.

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. Transition-metal-catalyzed cross-coupling and cyclization reactions can significantly improve atom economy and reduce waste generation. tandfonline.com

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. tandfonline.com The application of microwave irradiation to the cyclization and functionalization steps could offer a more sustainable approach.

The choice of solvents is also a critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or ionic liquids. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, are an even more environmentally friendly option.

Chemical Reactivity and Derivatization of 1h Pyrrolo 2,3 C Pyridine 3,4 Dicarboxylic Acid

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups at the C3 and C4 positions are primary sites for derivatization. Standard transformations of carboxylic acids can be readily applied to synthesize esters, amides, and other related derivatives.

Esterification: The dicarboxylic acid can undergo Fischer esterification with various alcohols in the presence of an acid catalyst to yield the corresponding diesters. For instance, reaction with methanol (B129727) or ethanol (B145695) would produce dimethyl or diethyl esters, respectively. These reactions are foundational for creating analogs with modified solubility and for protecting the carboxylic acid groups during subsequent reactions on the heterocyclic core. sigmaaldrich.com Studies on related pyrrolo[3,4-c]pyridine-4-carboxylates have shown that the nature of the ester substituent can significantly influence biological activity. nih.gov

Amidation: The carboxylic acid functionalities can be converted to amides by reaction with primary or secondary amines. This transformation typically requires the use of coupling agents, such as propylphosphonic anhydride (B1165640) (T3P) or dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the reaction, as direct reaction with amines can lead to salt formation. nih.govnih.gov This method is widely used in the synthesis of biologically active pyrrolopyridine carboxamides. nih.gov

Anhydride and Imide Formation: The adjacent positioning of the two carboxylic acid groups allows for intramolecular cyclization reactions. Heating the dicarboxylic acid, particularly in the presence of a dehydrating agent like acetic anhydride, can lead to the formation of a cyclic anhydride. This anhydride is a reactive intermediate that can be subsequently opened by various nucleophiles (e.g., alcohols, amines) to produce mono-ester or mono-amide derivatives regioselectively. Furthermore, reaction with primary amines can lead to the formation of cyclic imides, a scaffold present in many biologically active pyrrolo[3,4-c]pyridine derivatives. researchgate.netsemanticscholar.org This strategy is a key step in building molecular diversity from the core dicarboxylic acid. google.com

Reaction TypeReagents & ConditionsProduct TypeReference
EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), HeatDialkyl 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylate sigmaaldrich.comnih.gov
AmidationAmine (RNH₂), Coupling Agent (e.g., T3P, DCC)1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxamide nih.gov
Anhydride FormationAcetic Anhydride, HeatPyrrolo[3',4':3,4]furo[2,3-c]pyridine-1,3-dione google.com
Imide FormationPrimary Amine (RNH₂), HeatN-substituted 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboximide researchgate.net
Table 1: Representative Reactions of the Carboxylic Acid Functionalities.

Electrophilic and Nucleophilic Substitutions on the Pyrrolo[2,3-c]pyridine Core

The reactivity of the fused aromatic core is dictated by the electronic properties of the individual pyrrole (B145914) and pyridine (B92270) rings.

Electrophilic Aromatic Substitution: The pyrrolo[2,3-c]pyridine system, also known as 6-azaindole (B1212597), is expected to undergo electrophilic substitution primarily on the electron-rich pyrrole ring. Pyrrole is significantly more reactive towards electrophiles than benzene. pearson.com For the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic reactions such as nitration, bromination, and iodination occur predominantly at the C3 position. rsc.org By analogy, electrophilic attack on 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid is predicted to occur at the C2 position, which is the most nucleophilic site on the pyrrole ring not already substituted. The presence of the two deactivating carboxylic acid groups would likely necessitate harsher reaction conditions compared to the unsubstituted parent heterocycle.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, particularly if activated by electron-withdrawing groups or if a good leaving group is present. aklectures.comwikipedia.org Nucleophilic attack on pyridines preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org For the 1H-pyrrolo[2,3-c]pyridine core, nucleophilic substitution would be favored on the pyridine ring, at the C5 or C7 positions, especially if a halide leaving group is installed at one of these sites. The inherent electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction. wikipedia.org

Reactions at Heteroatom Sites (N-alkylation, N-acylation)

Both the pyrrole and pyridine nitrogen atoms can participate in reactions, although their reactivity differs significantly.

Pyrrole Nitrogen (N1): The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then be reacted with various electrophiles.

N-alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) affords N1-alkylated derivatives.

N-acylation: Acylation can be achieved using acyl chlorides or anhydrides. researchgate.netresearchgate.net Chemoselective N-acylation of indoles and azaindoles can be performed using various methods, including thioesters as an acyl source or through one-pot procedures with carboxylic acids. researchgate.netbeilstein-journals.org These reactions are crucial for creating derivatives where substitution at the pyrrole nitrogen is required. mdpi.com

Pyridine Nitrogen (N6): The pyridine nitrogen atom is basic and acts as a nucleophile.

N-alkylation: It can react with alkyl halides to form quaternary pyridinium (B92312) salts.

N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). acs.org The resulting N-oxide can activate the pyridine ring for further functionalization, for instance, facilitating regioselective arylation at the azine ring. nih.govacs.org

Strategies for Divergent Synthesis of Functionalized Analogs

The multiple reactive sites on this compound make it an excellent scaffold for divergent synthesis, allowing the generation of a large library of analogs from a common starting material.

A key strategy involves the initial formation of the cyclic anhydride or a cyclic imide from the vicinal dicarboxylic acids. researchgate.net This intermediate can then be subjected to ring-opening reactions with a wide array of nucleophiles. For example, reaction with different alcohols would yield a series of mono-esters, while various amines would produce a library of mono-amides.

Another approach is the selective derivatization of one carboxylic acid group while the other is protected, perhaps as an ester. The free carboxylic acid can be converted into an amide, and then the ester can be hydrolyzed and converted into a different amide, leading to asymmetrically substituted derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed if a halogen is introduced onto the pyridine ring, further expanding the accessible chemical space. acs.orgnih.gov

Reaction Mechanism Elucidation

The mechanisms of the reactions involving this scaffold are generally well-understood from studies on simpler pyrrole and pyridine systems.

Electrophilic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate). For substitution on the pyrrole ring, attack at the C2 position allows for more effective delocalization of the positive charge across the ring and involving the nitrogen lone pair, compared to attack at other positions. onlineorganicchemistrytutor.com This stabilization explains the observed regioselectivity. aklectures.com

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step addition-elimination mechanism. wikipedia.org A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity is temporarily broken. In the second step, the leaving group is eliminated, and aromaticity is restored. The stability of the Meisenheimer complex is key; for pyridine, attack at the C2 or C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen, which is a highly stabilizing interaction and explains the observed regioselectivity. stackexchange.comquora.com

Carboxylic Acid Reactions: Reactions like Fischer esterification are acid-catalyzed nucleophilic acyl substitutions. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. Amidation via coupling agents involves the in-situ formation of a more reactive species (e.g., an O-acylisourea with DCC) which has a better leaving group than the hydroxyl group of the original carboxylic acid.

Coordination Chemistry and Metal Complexation of 1h Pyrrolo 2,3 C Pyridine 3,4 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes

The presence of two adjacent carboxylic acid groups is a significant feature. Based on studies of similar pyridine-dicarboxylic acids, such as pyridine-2,3-dicarboxylic acid, several coordination modes can be anticipated for 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid. researchgate.net These can range from simple monodentate coordination of one carboxylate group to bidentate chelation involving both carboxylate groups, or bridging modes where the carboxylates link multiple metal centers. researchgate.netacs.org The pyridine (B92270) nitrogen can also participate in coordination, leading to tridentate or even more complex coordination behaviors. The pyrrole (B145914) nitrogen, depending on the reaction conditions and the metal ion, could also potentially engage in coordination, further expanding the possible structural diversity of the resulting complexes.

The coordination behavior is also influenced by the pH of the reaction medium, which dictates the deprotonation state of the carboxylic acid groups and the pyrrole nitrogen. The choice of the metal ion is another crucial factor, with different metals favoring distinct coordination geometries and numbers.

Interactive Table: Plausible Coordination Modes

Coordination ModeDescriptionPotential Donor Atoms Involved
MonodentateOne carboxylate group binds to a single metal center.O
Bidentate ChelatingBoth oxygen atoms of one carboxylate group bind to the same metal center.O, O
Bidentate BridgingOne carboxylate group bridges two metal centers.O, O
TridentateThe pyridine nitrogen and one or both carboxylate groups coordinate to a metal center.N, O or N, O, O
TetradentateThe pyridine nitrogen, pyrrole nitrogen, and carboxylate groups are involved in coordination.N, N, O, O

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for the preparation of coordination polymers and metal-organic frameworks (MOFs). globethesis.comacs.org Solvothermal and hydrothermal methods are common techniques where the ligand and a metal salt are heated in a suitable solvent system. rsc.org The choice of solvent, temperature, and the presence of templates or co-ligands can significantly influence the final structure of the product. rsc.org

Catalytic Applications of Metal-Pyrrolopyridine Complexes

Pyridine-containing ligands are integral to a wide array of catalytic systems. unimi.italfachemic.com Metal complexes incorporating these ligands have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. cnr.it The electronic properties of the pyridine ring can be tuned to modulate the reactivity of the metal center.

It is plausible that metal complexes of this compound could exhibit significant catalytic activity. The fused pyrrolopyridine scaffold can act as a "non-innocent" ligand, participating in redox processes and stabilizing reactive metal centers in various oxidation states. nih.gov The rigidity of the ligand framework can also impart stereoselectivity in catalytic reactions. unimi.it Potential catalytic applications could include oxidation reactions, hydrogenation, and various cross-coupling reactions. alfachemic.comwikipedia.org The specific application would depend on the choice of the coordinated metal ion. For instance, palladium complexes are well-known for their utility in cross-coupling reactions, while manganese and iron complexes are often employed in oxidation catalysis. nih.gov

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

The structural features of this compound make it an excellent candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). globethesis.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The directionality and rigidity of the pyrrolopyridine backbone, combined with the versatile coordination of the dicarboxylate groups, could lead to the formation of robust and porous frameworks with well-defined channels and cavities.

The synthesis of MOFs using this ligand would likely involve solvothermal or hydrothermal methods, similar to the synthesis of discrete metal complexes. rsc.org The resulting MOFs could have a range of topologies depending on the coordination preferences of the metal ion and the reaction conditions. The inherent porosity of these materials could make them suitable for applications in gas storage and separation, where the pore size and surface chemistry can be tailored by judicious selection of the metal and ligand. The presence of the nitrogen atoms within the framework could also provide active sites for catalysis or for the selective adsorption of guest molecules. The field of MOFs is rapidly expanding, and the introduction of new, functional ligands like this compound is crucial for the development of next-generation materials with enhanced properties. nih.gov

Computational and Theoretical Investigations of 1h Pyrrolo 2,3 C Pyridine 3,4 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. For the broader family of azaindoles, DFT has been used to calculate electron spectra, including ionization energies and core electron binding energies. nih.govnih.gov These studies provide a foundational understanding of how the nitrogen atom's position in the pyridine (B92270) ring influences the electronic properties of the bicyclic system.

For a molecule like 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid, key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. While specific values for the title compound are not published, studies on related heterocyclic dicarboxylic acids allow for an estimation of these properties. Such calculations would also typically involve mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of a Representative Azaindole Dicarboxylic Acid Analog

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DInfluences solubility and intermolecular interactions

Note: The data in this table is hypothetical and based on typical values for analogous compounds studied with DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is largely dictated by the orientation of the two carboxylic acid groups. These groups can rotate around their single bonds to the pyrrolopyridine core, leading to various conformers with different energies and stabilities. Conformational analysis, typically performed using molecular mechanics or DFT, would be necessary to identify the global minimum energy structure and other low-energy conformers.

In Silico Studies of Molecular Interactions with Biological Targets

In silico techniques like molecular docking are pivotal in identifying potential biological targets for novel compounds. For various pyrrolopyridine derivatives, these methods have been extensively used to predict their binding modes and affinities to a range of protein targets, including kinases such as Janus Kinase 1 (JAK1), c-Met, and Cyclin-dependent kinase 8 (CDK8). nih.govnih.govacs.org These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.

Given its structure, this compound possesses multiple hydrogen bond donors and acceptors in its carboxylic acid groups, as well as the pyrrole (B145914) and pyridine nitrogen atoms. These features make it a candidate for binding to the active sites of various enzymes. Molecular docking studies could be employed to screen this compound against a library of biological targets to generate hypotheses about its potential pharmacological activity. Quantitative Structure-Activity Relationship (QSAR) models, which have been developed for other pyrrolopyridine series, could also be used to predict the biological activity of the title compound based on its structural features. imist.ma

Table 2: Illustrative Molecular Docking Results of a Pyrrolopyridine Analog with a Kinase Target

ParameterValueImplication
Binding Energy-8.5 kcal/molStrong predicted binding affinity
Key Interacting ResiduesLYS745, GLU762, ASP855Highlights specific amino acids involved in binding
Hydrogen Bonds3Indicates significant electrostatic contribution to binding
Hydrophobic Interactions5Shows the role of non-polar interactions in complex stability

Note: This table presents example data from a typical molecular docking study of a related compound to illustrate the type of information generated.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the characterization of newly synthesized molecules. mdpi.com For azaindole derivatives, DFT and time-dependent DFT (TD-DFT) have been used to calculate and predict rotational constants, UV absorption spectra, and core electron binding energies. nih.govnih.govresearchgate.net

For this compound, computational methods could predict its 1H and 13C NMR chemical shifts, which would be invaluable for confirming its structure upon synthesis. nih.gov Theoretical calculations of its infrared (IR) and Raman spectra could also help in identifying characteristic vibrational modes associated with the pyrrolopyridine core and the dicarboxylic acid functional groups. mdpi.com Furthermore, computational studies can be employed to investigate potential reaction pathways, such as decarboxylation or esterification, by calculating the activation energies and transition state structures for these transformations.

Table 3: Predicted Spectroscopic Data for a Hypothetical Azaindole Analog

Spectroscopic TechniquePredicted Data PointInterpretation
1H NMRδ 8.5 ppm (pyridine-H)Characteristic downfield shift due to nitrogen deshielding
13C NMRδ 168 ppm (carboxyl-C)Typical chemical shift for a carboxylic acid carbon
IR Spectroscopy1720 cm-1 (C=O stretch)Strong absorption band indicative of the carboxylic acid group
UV-Vis Spectroscopyλmax at 280 nmCorresponds to π-π* electronic transitions in the aromatic system

Note: The data presented is illustrative and based on general knowledge of the spectroscopy of related compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents and the electronegative nitrogen atoms. The N-H proton of the pyrrole ring would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The carboxylic acid protons are expected to be highly deshielded, appearing as broad singlets at a chemical shift of δ 10-13 ppm or even higher.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbons of the dicarboxylic acid groups are anticipated to resonate at the most downfield region of the spectrum, typically in the range of δ 160-185 ppm. libretexts.org The sp²-hybridized carbons of the fused aromatic rings would appear in the approximate range of δ 100-150 ppm. The specific chemical shifts of the ring carbons are influenced by the nitrogen atoms and the carboxylic acid substituents. For instance, carbons adjacent to the nitrogen atoms in a pyridine ring typically show shifts around 150 ppm (C2) and 124 ppm (C3). testbook.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0160 - 185
Aromatic (C-H)7.0 - 9.0100 - 150
Pyrrole (N-H)10.0 - 12.0-
Quaternary Aromatic (C)-100 - 150

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₆N₂O₄), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17), followed by the loss of carbon monoxide (-CO), or the loss of a carboxyl group (-COOH, M-45). whitman.edulibretexts.org Another characteristic fragmentation is the loss of water (-H₂O, M-18) and carbon dioxide (-CO₂, M-44). researchgate.net The specific fragmentation pattern of this compound would help to confirm the presence and arrangement of the dicarboxylic acid groups on the pyrrolopyridine core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. libretexts.org A strong absorption band for the C=O (carbonyl) stretching of the carboxylic acid would be expected around 1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring may appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would likely be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. cdnsciencepub.com The symmetric stretching of the carboxyl groups may also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

Furthermore, it would reveal detailed information about the intermolecular interactions, such as hydrogen bonding networks formed by the carboxylic acid groups and the pyrrole N-H group. The crystal structure of related molecules, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, shows extensive intermolecular O-H···O hydrogen bonds that connect molecules into one-dimensional chains. nih.govresearchgate.net Similar hydrogen bonding patterns would be expected to play a crucial role in the crystal packing of this compound.

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds. For a polar molecule like this compound, reversed-phase HPLC would be a suitable method. sielc.comresearchgate.nethelixchrom.comfao.org A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide good separation from impurities. The acidic nature of the molecule means that pH control of the mobile phase is important for achieving sharp, symmetrical peaks.

Electrophoretic Methods: Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like dicarboxylic acids. nih.govnih.gov It can be used to assess purity and potentially separate isomeric impurities. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. For dicarboxylic acids, controlling the pH of the background electrolyte is crucial for controlling their ionization state and achieving optimal separation. nih.gov

Preclinical and In Vitro Biological Activity of this compound Derivatives: A Review of Available Scientific Literature

While the broader family of pyrrolopyridines, which are bicyclic structures containing a pyrrole ring fused to a pyridine ring, has been the subject of considerable research in medicinal chemistry, the specific isomer 1H-pyrrolo[2,3-c]pyridine, particularly with a 3,4-dicarboxylic acid substitution, remains largely unexplored in the context of the requested biological activity assays.

Research on other isomers, such as pyrrolo[3,4-c]pyridines, pyrrolo[3,2-c]pyridines, and pyrrolo[2,3-b]pyridines, has demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been investigated for their analgesic and sedative activities. Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as potent anticancer agents, with some acting as colchicine-binding site inhibitors. Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as inhibitors of various kinases, including fibroblast growth factor receptor (FGFR).

A European patent application (EP1753764A1) does describe a related compound, 3-methyl-7-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, and its derivatives as having potential activity as cannabinoid receptor modulators for the treatment of pain. However, this represents a monocarboxylic acid derivative and does not provide the specific data required for the 3,4-dicarboxylic acid parent compound and its derivatives as per the requested outline.

The absence of dedicated studies on this compound and its derivatives means that there is no available data to populate the specific sections and subsections of the requested article, including:

Preclinical and in Vitro Biological Activity Studies of 1h Pyrrolo 2,3 C Pyridine 3,4 Dicarboxylic Acid Derivatives

Target Identification and Validation in Preclinical Models

Consequently, the creation of interactive data tables and a comprehensive list of compound names as requested is not feasible based on the current body of scientific literature. Further primary research would be required to generate the necessary data to fulfill the detailed requirements of the proposed article.

Applications in Chemical Biology and Materials Science

Development as Probes for Biological Systems

Currently, there is a lack of specific studies detailing the development and application of 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid as a probe for biological systems. The inherent fluorescence of some heterocyclic cores often forms the basis for their use as biological probes; however, the photophysical properties of this particular dicarboxylic acid derivative have not been extensively characterized in the literature.

While direct evidence is wanting, the broader class of pyrrolopyridines has been investigated for its potential in biological imaging and as fluorescent labels. The nitrogen-containing heterocyclic system can, in some cases, exhibit environmentally sensitive fluorescence, making such compounds potentially useful for probing specific microenvironments within cells or tissues. The dicarboxylic acid functional groups on the target molecule could serve as handles for bioconjugation to proteins, nucleic acids, or other biomolecules, allowing for targeted delivery and imaging. Future research would be necessary to explore these potential applications.

Role as Building Blocks in Polymer Chemistry

The utility of This compound as a monomer for polymer synthesis is a theoretical possibility that has not yet been substantially explored in documented research. The two carboxylic acid groups provide the necessary functionality for step-growth polymerization, such as polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.

The incorporation of the rigid, aromatic pyrrolopyridine backbone into a polymer chain could impart desirable thermal and mechanical properties. For instance, related pyridine (B92270) dicarboxylic acids have been used to create polyesters with enhanced gas barrier properties and thermal stability. A study on pyridine-3,4-dicarboxylic acid, a structural relative, has shown its use in the synthesis of coordination polymers with interesting magnetic properties. These examples suggest that polymers derived from This compound could possess unique characteristics suitable for specialized applications in materials science. However, empirical data on the synthesis and characterization of such polymers are not currently available.

Applications in Organic Catalysis and Organocatalysis

There is no available research in the scientific literature describing the application of This compound or its derivatives in the fields of organic catalysis or organocatalysis. The structure of the molecule, featuring a pyridine nitrogen and carboxylic acid groups, suggests potential for acting as a ligand for metal catalysts or as a bifunctional organocatalyst.

The pyridine nitrogen could coordinate to a metal center, while the carboxylic acid groups could participate in substrate activation or stabilization of transition states. In the realm of organocatalysis, the combination of a Lewis basic nitrogen and Brønsted acidic carboxylic acids could potentially facilitate a range of chemical transformations. Nevertheless, without experimental studies, these proposed catalytic activities remain speculative.

Development of Novel Functional Materials and Sensors

The development of novel functional materials and sensors based on This compound is an area that is yet to be investigated. The structural features of the molecule, including its aromaticity, hydrogen bonding capabilities (from the pyrrole (B145914) N-H and carboxylic acids), and potential for coordination chemistry, suggest a number of hypothetical applications.

For instance, the dicarboxylic acid groups could be utilized to construct metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, or luminescence for sensing applications. The nitrogen heterocycle could also be sensitive to changes in pH or the presence of specific metal ions, forming the basis for a chemical sensor. While derivatives of other pyrrolopyridine isomers have been explored for such purposes, specific research on This compound in this context is absent from the current body of scientific literature.

Future Directions and Emerging Research Opportunities

Advanced Methodologies for Stereoselective Synthesis

The synthesis of the 6-azaindole (B1212597) core has been approached through various strategies, including modifications of classical indole (B1671886) syntheses and modern cross-coupling techniques. nih.govacs.org One-pot methods, such as the formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridines, have been developed for efficient, scalable, and metal-free access to substituted 6-azaindoles. rsc.orgchemrxiv.org

A significant future direction lies in the development of advanced stereoselective methodologies. While many existing syntheses focus on constructing the flat, aromatic core, the next generation of therapeutics often requires precise three-dimensional arrangements of substituents. Future research will likely focus on:

Asymmetric Catalysis: Adapting known cyclization and cross-coupling reactions to asymmetric variants using chiral metal catalysts (e.g., Palladium, Ruthenium, Copper) or organocatalysts. This would enable the enantioselective or diastereoselective installation of substituents on the pyrrolopyridine core or on side chains appended to the dicarboxylic acid groups.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct derivatives where stereochemistry is pre-defined.

Substrate-Controlled Syntheses: Designing substrates with inherent stereochemical information that directs the outcome of subsequent transformations, allowing for the creation of complex, stereochemically rich molecules.

The dicarboxylic acid functional groups of the title compound are ideal starting points for such explorations, allowing for the diastereoselective addition of chiral auxiliaries or reagents to guide subsequent synthetic steps.

Exploration of Novel Biological Pathways (Preclinical Focus)

The 6-azaindole scaffold is a cornerstone of numerous kinase inhibitors, owing to the ability of its nitrogen atoms to form key hydrogen bonds in the hinge region of kinase active sites, mimicking the binding of adenosine (B11128) triphosphate (ATP). nih.govmdpi.com Derivatives have shown activity against a variety of kinases, including fibroblast growth factor receptor (FGFR) and c-Met. rsc.orgresearchgate.net However, the therapeutic potential of this scaffold extends far beyond kinase inhibition.

Emerging preclinical research is beginning to uncover novel biological pathways targeted by 1H-pyrrolo[2,3-c]pyridine derivatives. A recent and compelling example is the investigation of this scaffold in the context of epigenetic regulation.

Table 1: Selected Preclinical Targets for Azaindole Scaffolds

Target Class Specific Target Example Therapeutic Area Key Findings
Epigenetic Lysine-specific demethylase 1 (LSD1) Acute Myelogenous Leukemia (AML) Novel 1H-pyrrolo[2,3-c]pyridin derivatives act as potent, selective, and reversible LSD1 inhibitors, inducing cell differentiation and suppressing tumor growth in AML xenograft models. nih.gov
Kinase c-Jun N-terminal kinase-3 (JNK3) Neurological Disorders 6-Anilinoindazoles (isosteres of 6-azaindoles) have been designed as selective inhibitors. nih.gov
Kinase FMS Kinase Cancer, Inflammatory Disease Pyrrolo[3,2-c]pyridine derivatives showed potent and selective inhibition of FMS kinase. nih.gov
G-Protein Coupled Receptor Cannabinoid Receptor 1 (CB1) Various 6-azaindole analogs have been explored as allosteric modulators, demonstrating improved aqueous solubility over indole counterparts. nih.gov

A significant breakthrough is the development of 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation. nih.gov This marks a shift towards exploring non-kinase targets. Preclinical studies have shown these compounds exhibit strong anti-proliferative activity in AML cell lines and effectively suppress tumor growth in animal models, highlighting a promising new avenue for cancer therapy. nih.gov

Future preclinical research will likely expand to investigate the modulation of other novel pathways, including:

Protein-Protein Interactions: Designing derivatives that can disrupt key interactions involved in disease progression.

Ion Channel Modulation: Exploring activity against targets like the Orai calcium channel for treating inflammatory conditions. nih.gov

Targeting Neuroinflammation: Building on the potential of scaffolds like PDE4B inhibitors to address neurological disorders. acs.org

Design of Next-Generation Functional Materials

While the primary focus for azaindoles has been pharmaceutical, their intrinsic electronic and photophysical properties present opportunities in materials science. The 6-azaindole scaffold has been noted for its use in developing advanced materials like organic semiconductors. chemimpex.com Furthermore, related azaindole isomers, such as 7-azaindole, are known to possess interesting luminescent and fluorescent properties. nih.gov

The dicarboxylic acid groups in 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid are particularly well-suited for creating advanced materials. Future research could focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the dicarboxylate moiety as a linker to coordinate with metal ions. This could lead to the creation of porous materials with potential applications in gas storage, catalysis, or chemical sensing.

Organic Semiconductors: Modifying the core and extending the π-conjugated system through the carboxylic acid groups to tune the electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). chemimpex.com

Fluorescent Probes: Functionalizing the scaffold to create sensors for specific ions or biomolecules, leveraging the inherent fluorescence of the azaindole core for biological imaging applications. nih.govchemimpex.com

The development of these materials would represent a significant diversification of the applications for this versatile heterocyclic system.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The immense chemical space surrounding the 1H-pyrrolo[2,3-c]pyridine scaffold makes traditional, serial synthesis and testing inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of derivatives of this compound. mdpi.com

Future research will increasingly integrate computational approaches in several key areas:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on known bioactive molecules to design novel 6-azaindole derivatives with specific desired properties. azoai.comcpu.edu.cn These models can explore vast chemical spaces to propose new structures that medicinal chemists can then synthesize.

Predictive Modeling for Virtual Screening: ML models can be trained to predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of virtual compounds. mdpi.com For instance, a model could be built using data from known kinase inhibitors to screen a virtual library of 1H-pyrrolo[2,3-c]pyridine derivatives to identify those most likely to be potent and selective. Structure-based ML, which uses molecular docking data to train models, has shown success in identifying inhibitors for targets like Aurora Kinase B. mdpi.com

Lead Optimization: AI can accelerate the optimization process by predicting how small structural modifications will affect a compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, Free Energy Perturbation (FEP+) calculations, which can be combined with ML models, have been used to predict binding affinities for azaindole-based inhibitors. acs.org

By combining the synthetic versatility of the this compound scaffold with the predictive power of AI, researchers can more rapidly navigate the path toward next-generation therapeutics and functional materials.

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid and its derivatives?

The synthesis typically involves cyclization or oxidative cleavage of precursor heterocycles. For example:

  • Oxidative cleavage : Isoquinoline derivatives can be oxidized with alkaline potassium permanganate (KMnO₄) to yield pyridine-3,4-dicarboxylic acid derivatives. This method is also applicable to quinoline analogs, though decarboxylation may occur if conditions are not carefully controlled .
  • Cyclization : Pyridine-3,4-dicarboxylic acid readily forms cyclic anhydrides under mild conditions due to adjacent carboxyl groups. This reactivity is leveraged to construct fused heterocyclic systems .
  • Catalytic methods : Vanadium oxide catalysts modified with SnO₂ or ZrO₂ enable oxidative ammonolysis of 3,4-dimethylpyridine to produce intermediates like 3-methyl-4-cyanopyridine, which cyclize to form imide derivatives of pyridine-3,4-dicarboxylic acid .

Q. How can the purity and structural integrity of this compound derivatives be validated?

Methodological validation includes:

  • Spectroscopic techniques :
    • ¹H NMR : Characteristic shifts for pyrrolo-pyridine derivatives include aromatic protons (δ 7.5–8.5 ppm) and NH signals (δ 11–14 ppm). For example, 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid shows distinct NH peaks at δ 13.99 and 12.43 ppm .
    • ESI-MS : Molecular ion peaks (e.g., m/z 311.1 for trifluoromethyl-substituted derivatives) confirm molecular weight .
  • Chromatography : HPLC purity assessments (e.g., 97.34% purity for compound 283) ensure minimal impurities .

Q. What precautions are necessary during decarboxylation or functionalization of pyridine-3,4-dicarboxylic acid derivatives?

  • Stabilization : Derivatives like esters or amides are preferred intermediates to avoid spontaneous decarboxylation. For example, ethyl 6-methylpyridine-2-acetate is synthesized to stabilize the carboxylate group .
  • Reaction conditions : Low temperatures and inert atmospheres mitigate side reactions during functionalization (e.g., amide formation using nicotinoyl chloride in THF at room temperature) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

  • SBU design : The carboxylate groups act as polytopic linkers, coordinating with metal clusters (e.g., Zn-O-C clusters in MOF-5) to form porous networks. Systematic variation of linkers and metal nodes enables control over pore size (3.8–28.8 Å) and functionality (e.g., –NH₂, –Br) .
  • Applications : MOFs incorporating pyridine-3,4-dicarboxylic acid exhibit high methane storage capacity (240 cm³/g at 36 atm) and low densities (0.21–0.41 g/cm³), making them promising for gas storage .

Q. What mechanistic insights explain the catalytic transformation of 3,4-dimethylpyridine to imide derivatives?

  • Protonation and cyclization : Quantum-chemical calculations (HF/6-31G*) reveal that the nitrile group in 3-methyl-4-cyanopyridine undergoes electrophilic protonation, favoring isoimide formation. Thermodynamic stability drives isoimide → imide conversion (ΔE = 73.5 kJ/mol) .
  • Catalyst role : Modified V₂O₅ catalysts enhance nucleophilicity of vanadyl oxygen, promoting higher yields of 3-methyl-4-cyanopyridine (primary intermediate) .

Q. How do structural modifications of pyrrolo-pyridine dicarboxylates affect their pharmacological activity?

  • Substituent effects : Trifluoromethyl or aryl groups at specific positions enhance bioactivity. For instance, 4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl) derivatives show improved binding affinity in kinase assays .
  • Case study : BMS626529, a pyrrolo[2,3-c]pyridine derivative with a triazole substituent, acts as an HIV inhibitor by targeting viral entry. Its structure-activity relationship (SAR) highlights the importance of the 4-methoxy and 3-methyl-triazole groups .

Q. What strategies optimize the luminescent properties of pyridine-3,4-dicarboxylate-based coordination polymers?

  • Metal selection : d¹⁰ metals (e.g., Zn²⁺, Cd²⁺) form complexes with strong photoluminescence. For example, [Zn(HPDB)₂(H₂O)₂]ₙ exhibits emission due to ligand-to-metal charge transfer (LMCT) .
  • Architectural tuning : 3D networks with infinite Mn–O–C chains or novel topologies enhance stability and emission intensity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.